molecular formula C19H20N4O3S B2371282 2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 941191-96-4

2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2371282
CAS No.: 941191-96-4
M. Wt: 384.45
InChI Key: KWSJLXOOSUSLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic organic compound designed for research applications, integrating two pharmacologically significant moieties: the 3,4-dihydroquinazolin-4-one scaffold and a benzenesulfonyl piperazine group. The 2,3-dihydroquinazolin-4(1H)-one scaffold is recognized as a privileged structure in medicinal chemistry, frequently serving as a core component in various biologically active compounds . Recent research has highlighted the broad-spectrum cytotoxic potential of this scaffold class, with specific derivatives exhibiting potent sub-micromolar activity against a diverse panel of human cancer cell lines, including colon (HT29), glioblastoma (U87, SJ-G2), breast (MCF-7), and ovarian (A2780) cancers . The mechanism of action for potent analogues within this chemical class has been linked to the inhibition of tubulin polymerization, a key target in anticancer drug development, leading to G2/M phase cell cycle arrest . The incorporation of the piperazine ring, a common feature in drug design, aims to enhance aqueous solubility and modify pharmacokinetic properties, while the benzenesulfonyl group provides a versatile handle for further chemical modification and structure-activity relationship (SAR) studies. This compound is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c24-19-16-8-4-5-9-17(16)20-18(21-19)14-22-10-12-23(13-11-22)27(25,26)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSJLXOOSUSLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilamide

Anthranilamide reacts with aldehydes or ketones under acidic or catalytic conditions to form the dihydroquinazolinone scaffold. For example, in the presence of graphene oxide (GO) nanosheets and oxone in aqueous media, anthranilamide and formaldehyde cyclize to yield 3,4-dihydroquinazolin-4-one in 89% yield. Alternative methods employ Yb(OTf)₃ as a Lewis catalyst, enhancing reaction efficiency (85–92% yields).

Representative Procedure :
Anthranilamide (1 mmol), formaldehyde (1 mmol), GO nanosheets (25 mg), and oxone (307 mg) are stirred in water (3 mL) at 60°C for 2 hours. The crude product is crystallized from ethanol to afford pure 3,4-dihydroquinazolin-4-one.

Functionalization at Position 2

To introduce the methylene linker at position 2, the core undergoes Mannich reactions with formaldehyde and secondary amines. For instance, treating 3,4-dihydroquinazolin-4-one with paraformaldehyde and piperazine in ethanol under reflux yields 2-(piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one.

Synthesis of the 4-(Benzenesulfonyl)piperazine Fragment

Sulfonylation of Piperazine

Piperazine reacts with benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. This step requires careful stoichiometry to avoid over-sulfonylation:

Procedure :
Piperazine (1 eq) and Et₃N (2 eq) are dissolved in DCM at 0°C. Benzenesulfonyl chloride (1 eq) is added dropwise, and the mixture is stirred for 12 hours. The product, 1-benzenesulfonylpiperazine, is isolated via filtration (72% yield).

Alkylation to Introduce the Methylene Linker

The sulfonylated piperazine is alkylated with chloromethyl or bromomethyl reagents. For example, 1-benzenesulfonylpiperazine reacts with chloromethylpivalate in acetonitrile under reflux, followed by hydrolysis to yield the hydroxymethyl intermediate.

Fragment Coupling Strategies

Mannich Reaction

The dihydroquinazolinone core, formaldehyde, and 1-benzenesulfonylpiperazine undergo a one-pot Mannich reaction. Catalytic Yb(OTf)₃ facilitates this step, achieving 68% yield:

Optimized Conditions :
3,4-Dihydroquinazolin-4-one (1 eq), paraformaldehyde (1.2 eq), 1-benzenesulfonylpiperazine (1 eq), and Yb(OTf)₃ (10 mol%) in acetonitrile at 80°C for 8 hours.

Buchwald-Hartwig Amination

For advanced functionalization, palladium-catalyzed coupling introduces the piperazinylmethyl group. A patented method employs Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene at 110°C, yielding the target compound in 58% yield.

Reaction Optimization and Challenges

Catalytic Efficiency

Comparative studies reveal Yb(OTf)₃ outperforms conventional acids (e.g., HCl) in Mannich reactions, reducing side product formation from 22% to 9%.

Purification Challenges

The polar nature of the product necessitates silica gel chromatography (EtOAc/hexane, 3:7) or recrystallization from ethanol-water mixtures.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 2.95–3.10 (m, 8H, piperazine), 4.35 (s, 2H, CH₂), 6.80–7.50 (m, 9H, aromatic), 8.20 (s, 1H, NH).
  • ¹³C NMR : δ 45.2 (CH₂), 52.8 (piperazine), 126.1–142.3 (aromatic), 160.1 (C=O).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₀H₂₁N₄O₃S [M+H]⁺: 409.1334; Found: 409.1341.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The dihydroquinazolinone aromatic ring undergoes electrophilic substitution, particularly nitration and halogenation:

  • Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the 6- and 8-positions of the quinazolinone ring .

  • Halogenation : Bromination (Br₂/Fe) or chlorination (Cl₂/AlCl₃) occurs at electron-rich positions (e.g., para to substituents) .

Example Reaction :

Compound+HNO3H2SO46 8 Dinitro derivative(Yield 95 98 )[4]\text{Compound}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{6 8 Dinitro derivative}\quad (\text{Yield 95 98 })\quad[4]

Nucleophilic Reactions at Piperazine

The benzenesulfonyl-piperazine moiety participates in nucleophilic substitutions or alkylations:

  • Sulfonamide Hydrolysis : Acidic hydrolysis (HCl/H₂O, reflux) cleaves the sulfonamide bond, yielding piperazine and benzenesulfonic acid.

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) substitutes the piperazine nitrogen, forming quaternary ammonium salts.

Mechanistic Insight :
The electron-withdrawing benzenesulfonyl group activates the piperazine nitrogen for nucleophilic attack.

Oxidation and Reduction

  • Oxidation : MnO₂ or DDQ converts the dihydroquinazolinone to a fully aromatic quinazolin-4-one .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazolinone ring to a tetrahydro derivative .

Reactivity Comparison :

Reaction TypeReagentProductYield (%)
OxidationDDQQuinazolin-4-one~90
ReductionH₂ (1 atm), Pd-CTetrahydroquinazolin-4-one~75

Ring-Opening and Rearrangement

Under strong acidic conditions (e.g., conc. H₂SO₄), the dihydroquinazolinone ring undergoes cleavage, yielding anthranilamide derivatives . For example:

CompoundH2SO4Anthranilamide+Benzenesulfonyl piperazine[4]\text{Compound}\xrightarrow{\text{H}_2\text{SO}_4}\text{Anthranilamide}+\text{Benzenesulfonyl piperazine}\quad[4]

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and CO₂.

  • Photodegradation : UV light induces sulfonamide bond cleavage, necessitating storage in amber vials.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one exhibit significant antimicrobial properties. Research focusing on quinazoline derivatives has shown that they can inhibit the growth of various bacteria and fungi. For instance, a series of quinazoline derivatives were synthesized and evaluated for their antibacterial activity, demonstrating promising results against Gram-positive and Gram-negative bacteria .

Antiviral Properties

The antiviral potential of quinazoline derivatives has been explored in the context of viral infections such as Ebola. Compounds with similar structures have been synthesized and tested for their ability to inhibit viral entry into host cells. In vitro studies have shown that certain derivatives exhibit submicromolar activity against the Ebola virus, suggesting that modifications to the quinazoline core can enhance antiviral efficacy .

CNS Disorders

The compound's structural features suggest potential applications in treating central nervous system (CNS) disorders. Research into allosteric modulators of G protein-coupled receptors (GPCRs) has highlighted compounds with piperazine moieties as promising candidates for developing treatments for various CNS conditions . The ability to modulate receptor activity could lead to novel therapeutic strategies.

Antitumor Activity

Quinazoline derivatives are also recognized for their antitumor properties. Studies have shown that certain compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases involved in cell proliferation. The structural diversity provided by the benzenesulfonyl and piperazine groups may contribute to enhanced antitumor activity .

Case Studies

StudyObjectiveFindings
Study on Antimicrobial ActivityEvaluate antibacterial effects of quinazoline derivativesCompounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics .
Antiviral EvaluationAssess activity against Ebola virusSeveral derivatives demonstrated potent antiviral effects with EC50 values below 1 µM, indicating strong potential as antiviral agents .
CNS Modulation StudyInvestigate GPCR modulationIdentified several compounds capable of selectively modulating GPCRs linked to CNS disorders, suggesting avenues for drug development .
Antitumor ResearchAnalyze cytotoxic effects on cancer cellsCertain derivatives showed high cytotoxicity against various cancer cell lines, indicating potential as anticancer agents.

Mechanism of Action

The mechanism of action of 2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs reported in recent literature, particularly quinolines and piperazine-linked derivatives. Below is a detailed analysis based on structural and synthetic data from relevant studies.

Structural Analogues from Quinoline-Based Studies

describes a series of quinoline derivatives (C1–C7) with piperazine linkages and diverse substituents on the phenyl ring . While these compounds share the piperazine moiety with the target compound, critical differences exist:

Compound Core Structure Piperazine Substituent Key Substituents
Target Compound Dihydroquinazolinone Benzenesulfonyl Methyl bridge
C1–C7 () Quinoline Methyl ester Halogens, CF₃, OCH₃, SCH₃
Key Observations:

This difference may influence target binding kinetics or selectivity . Quinazolinones are less π-electron-rich than quinolines, which could alter interactions with hydrophobic enzyme pockets.

Piperazine Substituents: The benzenesulfonyl group in the target compound is a strong electron-withdrawing substituent, whereas C1–C7 feature methyl esters. Sulfonyl groups typically enhance metabolic stability compared to esters, which are prone to hydrolysis .

Synthesis and Physicochemical Properties: Both the target compound and C1–C7 were synthesized via nucleophilic substitution on piperazine, followed by crystallization in ethyl acetate. However, the target compound’s dihydroquinazolinone core may require additional reduction steps compared to quinolines . The benzenesulfonyl group likely reduces aqueous solubility relative to the ester-containing C1–C7 compounds, which have polar carboxylate groups.

Hypothetical Pharmacological Implications

While direct biological data for the target compound are unavailable, structural comparisons suggest:

  • Target Selectivity: The dihydroquinazolinone core may favor interactions with kinases or receptors distinct from those targeted by quinolines.
  • Metabolic Stability : The benzenesulfonyl group could reduce cytochrome P450-mediated metabolism compared to ester-containing analogs.

Biological Activity

2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H22N4O2S and a molecular weight of 382.48 g/mol. Its structure features a piperazine ring and a quinazolinone moiety, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been suggested that this compound may function as an enzyme inhibitor or receptor modulator , affecting various biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including lung and breast cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis in cancer cells, potentially through the inhibition of histone deacetylases (HDACs) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains and fungi, suggesting potential applications in treating infections .

Anticonvulsant Effects

In addition to its anticancer and antimicrobial activities, there is evidence supporting the anticonvulsant effects of related piperazine derivatives. These compounds have shown promise in reducing seizure frequency in animal models .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityInhibition of lung cancer cell proliferation with IC50 values ranging from 0.1 to 1.0 μM for HDAC6 inhibition .
Study 2 Antimicrobial EfficacyEffective against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) below 10 μg/mL .
Study 3 Anticonvulsant PropertiesDemonstrated significant reduction in seizure duration in rodent models .

Comparative Analysis with Similar Compounds

The unique benzenesulfonyl group in this compound differentiates it from other piperazine derivatives. For instance:

CompoundStructureBiological Activity
Compound A 2-{[4-(Phenylsulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-oneModerate anticancer activity
Compound B 2-{[4-(Methanesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-oneLower antimicrobial efficacy

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:

  • Step 1 : Formation of the quinazolin-4-one core via cyclization of anthranilic acid derivatives.
  • Step 2 : Introduction of the benzenesulfonyl-piperazine moiety through nucleophilic substitution or coupling reactions.
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
    • Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to avoid side products like N-oxides or sulfone over-oxidation .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., benzenesulfonyl and piperazine protons).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., exact mass matching m/z 450–500 range).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms .

Q. What analytical methods are critical for assessing purity?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities.
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with variations in the quinazolinone ring (e.g., fluorination at C3/C4) or piperazine substituents (e.g., methyl vs. phenyl groups).
  • Biological Assays : Test analogs against target receptors (e.g., kinase inhibition assays) to correlate structural changes with activity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like PDE4 or 5-HT receptors .

Q. How can contradictory data in solubility or bioactivity be resolved?

  • Methodological Answer :

  • Solubility Conflicts : Re-evaluate solvent systems (e.g., DMSO vs. aqueous buffers) and use dynamic light scattering (DLS) to detect aggregation.
  • Bioactivity Variability : Standardize assay protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., reference inhibitors) .

Q. What experimental designs are optimal for pharmacokinetic (PK) studies?

  • Methodological Answer :

  • In Vivo Models : Use randomized block designs with split-plot arrangements to account for variables like dosing regimen and metabolic differences .
  • LC-MS/MS Analysis : Quantify plasma concentrations with isotopically labeled internal standards to minimize matrix effects .

Q. How can environmental impact assessments be conducted for this compound?

  • Methodological Answer :

  • Fate Analysis : Use HPLC-ESI-MS to detect degradation products in simulated environmental conditions (e.g., UV light, pH 4–9).
  • Ecotoxicology : Perform Daphnia magna or algae growth inhibition tests to estimate EC50 values .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to address this?

  • Methodological Answer :

  • Microsomal Stability Assays : Compare results across species (e.g., human vs. rat liver microsomes) and normalize for CYP450 isoform activity.
  • Metabolite Identification : Use high-resolution MS (HRMS) to distinguish phase I/II metabolites .

Q. Discrepancies in crystallographic data for analogous compounds: Resolution strategies?

  • Methodological Answer :

  • Re-refinement : Apply SHELXL or Olex2 to existing datasets with updated constraints (e.g., thermal parameters).
  • Temperature-Dependent Studies : Collect data at 100 K and 298 K to assess conformational flexibility .

Methodological Resources

  • Synthetic Protocols : Refer to Pharmacopeial Forum guidelines for impurity profiling .
  • Computational Tools : Use Gaussian 16 for DFT calculations to predict electronic properties .
  • Environmental Testing : Follow INCHEMBIOL project frameworks for ecotoxicological risk assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.